![molecular formula C7H14ClNO B2466949 [(1S,6R)-2-Azabicyclo[4.1.0]heptan-1-yl]methanol;hydrochloride CAS No. 2187426-49-7](/img/structure/B2466949.png)
[(1S,6R)-2-Azabicyclo[4.1.0]heptan-1-yl]methanol;hydrochloride
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Description
The compound “[(1S,6R)-2-Azabicyclo[4.1.0]heptan-1-yl]methanol;hydrochloride” is a type of azabicycloheptane . Azabicycloheptanes are a class of organic compounds that contain a bicyclic structure of seven atoms where one of the atoms is nitrogen .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as 6-cyano-2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl acetate scaffolds have been synthesized directly from 2-amino-3-cyano-4-H-pyrans using iodobenzene diacetate (PIDA) as an oxidant at room temperature in the absence of any catalyst .Scientific Research Applications
- The synthesis of pyran-fused 2-acetoxy-NH-aziridines from this compound provides a valuable scaffold for structure-activity relationship (SAR) studies . Researchers can explore its stability, reactivity, and interactions with biological targets, potentially leading to novel drug candidates.
- The facile synthesis of 6-cyano-2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl acetates without the need for a metal catalyst highlights its utility in green chemistry. The absence of a catalyst, mild reaction conditions, and simple workup make it attractive for organic synthesis .
- Palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes using this compound leads to oxygenated 2-azabicyclo[2.2.1]heptanes. These products can be further functionalized, allowing the construction of diverse bridged aza-bicyclic structures .
- Researchers have achieved the convergent synthesis of bicyclo[3.1.0]hexanes with an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines. This demonstrates the compound’s versatility in creating complex ring systems .
Medicinal Chemistry and Drug Design
Catalysis and Organic Synthesis
Bridged Aza-Bicyclic Structures
Quaternary Center Synthesis
properties
IUPAC Name |
[(1S,6R)-2-azabicyclo[4.1.0]heptan-1-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-5-7-4-6(7)2-1-3-8-7;/h6,8-9H,1-5H2;1H/t6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJIOLZZILUMRN-ZJLYAJKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2(NC1)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@@]2(NC1)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1S,6R)-2-Azabicyclo[4.1.0]heptan-1-yl]methanol;hydrochloride | |
CAS RN |
2187426-49-7 |
Source
|
Record name | 2-azabicyclo[4.1.0]heptan-1-ylmethanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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